![molecular formula C22H24N4O5S2 B3006784 ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-40-1](/img/structure/B3006784.png)
ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound "ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several functional groups, including a cyano group, an amide linkage, a sulfonamide, and a thienopyridine moiety, which may contribute to its chemical reactivity and potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared from a starting compound that reacts with various amines to yield amino derivatives, which are expected to have antihypertensive activity . Similarly, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized from reactions involving ethyl acetoacetate and titanium(IV) chloride . These methods could potentially be adapted to synthesize the compound by introducing the appropriate substituents at the relevant steps in the synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and quantum chemical analysis. For example, the structure of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate was characterized, and its conformation was compared with other derivatives to study structure-activity relationships . These analyses are crucial for understanding how the molecular structure affects the biological activity of the compound.
Chemical Reactions Analysis
The compound's functional groups suggest it could participate in various chemical reactions. For instance, the cyano group could be involved in nucleophilic addition reactions, while the amide linkage could undergo hydrolysis under certain conditions. The sulfonamide might be reactive towards electrophilic substitution, and the thienopyridine system could engage in cycloaddition reactions. The literature describes the reactivity of similar compounds, such as the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethyl ester group could affect its solubility in organic solvents, while the cyano and amide groups could influence its boiling point and melting point. The compound's spectroscopic data, such as IR, NMR, and mass spectrometry, would provide insights into its structure and help confirm its identity. The literature provides examples of how elemental analysis and spectroscopic data were used to confirm the structures of newly synthesized compounds .
Scientific Research Applications
Synthesis and Chemical Reactivity The synthesis of complex heterocyclic compounds, such as tetrahydropyridines, through [4 + 2] annulation represents a significant area of interest. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in reactions with N-tosylimines, facilitated by organic phosphine catalysts, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These reactions proceed with excellent yields and complete regioselectivity, highlighting the potential for synthesizing functionally rich pyridine derivatives that may include structures akin to ethyl 3-cyano-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (Zhu, Lan, & Kwon, 2003).
Heterocyclic Chemistry Applications Heterocyclic compounds, such as benzothiophenes, have been synthesized using cyanoacetamide, demonstrating significant antitumor and antioxidant activities. These compounds, through various synthetic pathways, illustrate the versatility of cyanoacetamide in producing molecules with potential therapeutic applications (Bialy & Gouda, 2011). Similar methodologies could be applicable to the synthesis and functionalization of compounds related to this compound, potentially leading to novel therapeutic agents.
Pharmacological Activity The pharmacological activity of pyrrolidine derivatives, such as ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, has been explored, revealing low toxicity and significant antiradical and anti-inflammatory activities. These findings suggest that structurally related compounds, including those with cyano and carboxylate groups, could have promising pharmacological profiles (Zykova et al., 2016).
Insecticidal Applications Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. The development of such compounds underscores the potential of heterocyclic chemistry in creating effective pest control agents (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-cyano-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-2-31-22(28)25-12-9-17-18(13-23)21(32-19(17)14-25)24-20(27)15-5-7-16(8-6-15)33(29,30)26-10-3-4-11-26/h5-8H,2-4,9-12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKVPFKIGGKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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